An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodoquinoline
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Chloro-6-iodoquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related compounds and established principles of organic chemistry to offer a robust predictive profile. It is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing foundational knowledge for handling, characterization, and further derivatization of this compound.
Core Chemical Properties
2-Chloro-6-iodoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a chlorine and an iodine atom at specific positions on the quinoline scaffold imparts unique reactivity and potential for diverse chemical transformations.
Table 1: General and Physicochemical Properties of 2-Chloro-6-iodoquinoline
| Property | Value | Source/Method |
| CAS Number | 124467-20-5 | [1] |
| Molecular Formula | C₉H₅ClIN | [1] |
| Molecular Weight | 289.50 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | Not available. Predicted to be a solid at room temperature. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Reported to have good solubility in organic solvents.[2] | N/A |
| pKa | Not available. | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | N/A |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-6-iodoquinoline (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~151 |
| 3 | ~7.3-7.5 | ~122 |
| 4 | ~7.9-8.1 | ~138 |
| 5 | ~7.7-7.9 | ~130 |
| 6 | - | ~92 |
| 7 | ~8.2-8.4 | ~136 |
| 8 | ~7.8-8.0 | ~128 |
| 4a | - | ~148 |
| 8a | - | ~128 |
Note: These are predicted values and may vary from experimental results. The predictions are based on the known substituent effects of chlorine and iodine on the quinoline ring system.
Table 3: Predicted Mass Spectrometry Fragmentation for 2-Chloro-6-iodoquinoline
| m/z | Predicted Fragment | Notes |
| 289/291 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 254 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 162 | [M-I]⁺ | Loss of the iodine atom. |
| 127 | [C₉H₅N]⁺ | Quinoline radical cation after loss of both halogens. |
Reactivity and Synthetic Potential
The reactivity of 2-Chloro-6-iodoquinoline is primarily dictated by the two halogen substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common reaction for 2-haloquinolines.[10][11][12] The iodine atom at the 6-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.
The dual halogenation provides opportunities for selective and sequential functionalization, making 2-Chloro-6-iodoquinoline a valuable building block in the synthesis of complex molecules.
Experimental Protocols
While a specific, published synthesis for 2-Chloro-6-iodoquinoline was not found, a plausible synthetic route can be devised based on established quinoline synthesis methodologies. Similarly, standard analytical protocols can be applied for its characterization.
Proposed Synthesis of 2-Chloro-6-iodoquinoline
A potential synthetic route could involve the Combes quinoline synthesis followed by chlorination.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 6-Iodoquinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, combine 6-iodoaniline (1.0 eq) and diethyl malonate (1.2 eq).
-
Reaction Conditions: Heat the mixture at 150-160 °C for 2 hours.
-
Cyclization: After cooling, add polyphosphoric acid (PPA) (10x weight of aniline) and heat the mixture at 120 °C for 4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 6-iodoquinolin-2(1H)-one.
Step 2: Chlorination to 2-Chloro-6-iodoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-iodoquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution while keeping the temperature below 20 °C.
-
Extraction: Extract the product with dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 2-Chloro-6-iodoquinoline.
NMR Spectroscopy Analysis
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Chloro-6-iodoquinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Analysis
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of 2-Chloro-6-iodoquinoline in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to 2-Chloro-6-iodoquinoline.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15][16][17][18] The halogen substitution pattern can significantly influence the biological activity of these compounds. While no specific biological studies on 2-Chloro-6-iodoquinoline have been reported, its structural features suggest it could be a candidate for investigation in these areas.
Based on the known mechanisms of similar quinoline-based anticancer agents, a hypothetical signaling pathway that could be modulated by 2-Chloro-6-iodoquinoline is the EGFR/HER-2 pathway, which is often dysregulated in various cancers.
Caption: Hypothetical inhibition of the EGFR/HER-2 signaling pathway by 2-Chloro-6-iodoquinoline.
Safety Information
Table 4: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on available data for 2-Chloro-6-iodoquinoline and may not be exhaustive. Standard laboratory safety precautions should always be followed.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on available data and predictive models and should be used with professional discretion. Experimental verification is recommended.
References
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- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
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- 5. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 8. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
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- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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